2-{[1-(3,5-difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Description
2-{[1-(3,5-Difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a structurally complex molecule featuring:
- Pyrimidine core: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2.
- Piperidin-4-yloxy linkage: A piperidine ring connected via an ether oxygen at the 4-position, facilitating conformational flexibility.
- 3,5-Difluoropyridine-2-carbonyl group: A fluorinated pyridine derivative attached via a carbonyl group to the piperidine nitrogen, enhancing electron-withdrawing properties and metabolic stability.
- 1-Methyl-1H-pyrazol-4-yl substituent: A methylated pyrazole ring at the pyrimidine’s 5-position, contributing to hydrophobic interactions and target selectivity.
This compound’s design leverages fluorination and heterocyclic diversity to optimize pharmacokinetic and pharmacodynamic profiles, making it a candidate for therapeutic applications such as kinase inhibition or receptor modulation .
Properties
IUPAC Name |
(3,5-difluoropyridin-2-yl)-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O2/c1-26-11-13(9-25-26)12-7-23-19(24-8-12)29-15-2-4-27(5-3-15)18(28)17-16(21)6-14(20)10-22-17/h6-11,15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPCGOIQQUQGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=C(C=C(C=N4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Metabolic Stability
- The 3,5-difluoropyridine group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., methoxy or methylthio derivatives) by resisting oxidative degradation .
- Piperidine-containing compounds generally exhibit better blood-brain barrier penetration than pyrrolidine analogs, as seen in CNS-active derivatives .
Target Selectivity
- Pyrazole-containing derivatives (e.g., target compound and ) show higher selectivity for kinases (e.g., JAK2, EGFR) due to pyrazole’s ability to form hydrogen bonds in ATP-binding pockets .
- Fluorinated pyridines (e.g., target compound and ) improve binding affinity to fluorophilic regions in enzymes, a feature absent in non-fluorinated analogs like .
Solubility and Bioavailability
- The target compound’s logP is estimated to be ~2.5 (moderate lipophilicity), balancing membrane permeability and solubility. In contrast, methylthio derivatives (logP ~3.1) may suffer from solubility limitations .
- Carboxamide analogs (e.g., ) exhibit higher aqueous solubility but reduced cell permeability due to increased polarity .
Preclinical Data
- Kinase Inhibition: Pyrimidine-piperidine hybrids demonstrate IC₅₀ values in the nanomolar range against kinases like PI3Kα (IC₅₀ = 12 nM for the target compound vs. 45 nM for ) .
- Antitumor Efficacy: In xenograft models, the target compound reduced tumor volume by 70% at 10 mg/kg, outperforming (50% reduction) and (35% reduction) due to its balanced pharmacokinetics .
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